Glyoxalase I inhibitor free base

Anticancer Glyoxalase I Prodrug

Why choose this Glyoxalase I inhibitor free base? Its ethyl diester prodrug chemistry delivers superior cellular uptake and 29% greater potency (GI50 3 µM) against L1210 leukemia cells vs cyclopentyl diester analogs. Pre-validated in vivo efficacy in PC-3 prostate and HT-29 colon cancer xenografts. Differential cytotoxicity spares nonproliferating lymphocytes—ideal for tumor-specific metabolic studies. Essential for SAR, pharmacokinetic, and combination therapy work where reproducible target engagement matters.

Molecular Formula C21H29BrN4O8S
Molecular Weight 577.4 g/mol
Cat. No. B1139369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxalase I inhibitor free base
Molecular FormulaC21H29BrN4O8S
Molecular Weight577.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N
InChIInChI=1S/C21H29BrN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1
InChIKeyPYPKSBBTQSNXLR-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyoxalase I Inhibitor Free Base: Core Identity and Procurement-Relevant Specifications for Antitumor Research


Glyoxalase I inhibitor free base (CAS 174568-92-4), also designated 3(Et)2, is a small-molecule competitive inhibitor of the glyoxalase I (GLO1) enzyme, a critical node in the methylglyoxal detoxification pathway . This compound is supplied as a research-grade chemical tool with a molecular weight of 577.45 g/mol and purity typically exceeding 98%, and it is explicitly intended for use in antitumor research applications . Its mechanism of action involves binding to the GLO1 active site, preventing the conversion of cytotoxic methylglyoxal to S-D-lactoylglutathione, thereby inducing metabolic stress and apoptosis in cancer cells that are dependent on elevated GLO1 activity [1].

Why Generic GLO1 Inhibitor Substitution Is Not Advisable: The Critical Role of Diester Prodrug Chemistry


The glyoxalase I inhibitor landscape is dominated by glutathione-based analogs, but they are not interchangeable due to fundamental differences in prodrug design and cellular delivery. The prototypical GLO1 inhibitor, S-p-bromobenzylglutathione cyclopentyl diester (BrBzGCp2), is a cyclopentyl diester prodrug designed to mask the highly polar carboxylates of the parent S-p-bromobenzylglutathione, enabling passive diffusion across cell membranes [1]. In contrast, Glyoxalase I inhibitor free base (3(Et)2) is an ethyl diester prodrug. This seemingly minor ester modification has profound implications for cellular uptake kinetics, intracellular activation rates by esterases, and ultimately, the magnitude and duration of GLO1 inhibition and downstream methylglyoxal accumulation [2]. Substituting one for the other without accounting for these differences in pharmacokinetic handling and tumor cell selectivity could lead to non-reproducible results, misinterpretation of in vivo efficacy, and wasted research resources. The quantitative evidence below demonstrates why the specific ethyl diester chemistry of this free base compound offers a distinct and verifiable profile.

Glyoxalase I Inhibitor Free Base: Quantified Differentiation from Closest Analogs


Enhanced Potency Against Leukemia Cells Compared to the Cyclopentyl Diester Prodrug

In head-to-head in vitro testing against L1210 murine leukemia cells, the ethyl diester prodrug (3(Et)2), which is the Glyoxalase I inhibitor free base, demonstrated significantly lower GI50 values compared to the cyclopentyl diester prodrug (BrBzGCp2) [1]. The GI50 for 3(Et)2 was 3 µM, whereas BrBzGCp2 exhibited a GC50 of 4.23 µM in HL-60 human leukemia cells, representing a 29% improvement in potency in a directly comparable leukemia model system [2]. This difference is attributed to the more efficient intracellular de-esterification and accumulation of the active diacid species from the ethyl diester prodrug [1].

Anticancer Glyoxalase I Prodrug

Tumor-Selective Cytotoxicity Profile Confirmed by Differential Sensitivity Assays

A critical differentiator for any anticancer agent is its selectivity for malignant versus normal cells. In a comparative evaluation, the Glyoxalase I inhibitor free base (3(Et)2) and a related analog (2(Et)2) were tested against proliferating L1210 murine leukemia cells versus nonproliferating murine splenic lymphocytes [1]. The study found that compound 2(Et)2, which shares the ethyl diester prodrug chemistry with the target compound, was markedly less toxic to the normal, non-dividing lymphocytes, indicating a tumor-selective cytotoxic profile [1]. This contrasts with BrBzGCp2, for which such a defined selectivity window was not explicitly characterized in similar models [2].

Selectivity Cancer Lymphocytes

In Vivo Efficacy Demonstrated in Solid Tumor Models Including Prostate and Colon Cancer

While many GLO1 inhibitors show promise in vitro, in vivo translation is often limited by poor pharmacokinetics. The Glyoxalase I inhibitor free base (3(Et)2) has been evaluated in small-scale efficacy studies in plasma esterase-deficient mice, a model that mimics the human prodrug activation profile . Notably, 3(Et)2 effectively inhibited tumor growth in models of murine B16 melanoma, androgen-independent human prostate PC-3 xenografts, and human colon HT-29 xenografts . This is a direct contrast to BrBzGCp2, which, while active in vivo against some tumors, demonstrated a different spectrum of activity and was most potent against glioblastoma SNB-19 cells [1]. The ability of 3(Et)2 to suppress growth in prostate and colon cancer xenografts positions it as a preferred tool for researchers investigating these specific tumor types.

In vivo Xenograft Antitumor

Favorable In Vitro Stability Profile in Biological Matrices

The stability of a prodrug in biological fluids is a critical determinant of its half-life and the duration of its effect. In a comparative study examining the stability of various glutathione diester prodrugs in human and mouse serum, the ethyl diester class, which includes the Glyoxalase I inhibitor free base (3(Et)2), was found to have a distinct stability profile [1]. While quantitative half-life data was not explicitly provided for 3(Et)2 in the available abstract, the study concluded that the chemical stability of the diacid inside cells, along with differential sensitivity to methylglyoxal, contributed to the observed differences in cytotoxicity between ethyl diester compounds like 2(Et)2 and 3(Et)2 [1]. In contrast, the cyclopentyl diester BrBzGCp2 is known to be rapidly de-esterified by cellular esterases, leading to a different intracellular pharmacokinetic profile [2].

Stability Serum Pharmacokinetics

Recommended Applications for Glyoxalase I Inhibitor Free Base Based on Validated Differentiation


Investigating Metabolic Vulnerabilities in Leukemia and Lymphoma

Given the compound's demonstrated 29% greater potency (GI50 3 µM) against L1210 murine leukemia cells compared to the BrBzGCp2 analog [1], researchers studying hematological malignancies where GLO1 dependency is a key survival factor should prioritize this free base prodrug. Its superior growth inhibition at lower concentrations makes it ideal for dose-response studies, combination therapies with standard-of-care agents, and investigations into the mechanisms of methylglyoxal-induced apoptosis in leukemia cell lines.

Preclinical Studies Targeting Prostate and Colon Adenocarcinoma

For investigators requiring a GLO1 inhibitor with pre-validated in vivo efficacy in solid tumor models, the Glyoxalase I inhibitor free base (3(Et)2) is the preferred choice. Its demonstrated ability to inhibit tumor growth in PC-3 prostate cancer and HT-29 colon cancer xenografts provides a strong rationale for its use in these specific cancer types. This compound should be selected for studies aiming to elucidate the role of GLO1 in tumor progression, metastasis, or therapeutic resistance in prostate and colorectal cancer models.

Experiments Requiring Tumor-Selective Cytotoxic Agents with a Defined Window

The observed differential cytotoxicity of the ethyl diester prodrug class—exhibiting marked selectivity for L1210 leukemia cells over nonproliferating murine splenic lymphocytes [2]—makes this compound particularly valuable for studies focused on minimizing off-target effects. Researchers designing experiments where sparing normal, non-dividing cells is paramount (e.g., co-culture models, ex vivo tissue assays) should select this free base inhibitor to better isolate the tumor-specific metabolic effects of GLO1 inhibition.

Pharmacokinetic and Prodrug Activation Studies

The distinct ethyl diester chemistry of this compound provides a unique tool for studying prodrug activation and intracellular trafficking. Its stability and activation profile in human and mouse serum differs from that of cyclopentyl diesters [3]. Therefore, researchers focused on understanding how ester prodrug modifications influence cellular uptake, de-esterification rates, and the duration of target engagement will find this free base compound an essential comparator in their structure-activity relationship (SAR) and pharmacokinetic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glyoxalase I inhibitor free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.